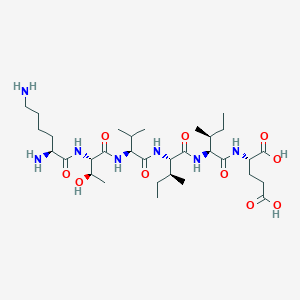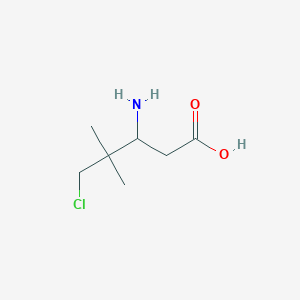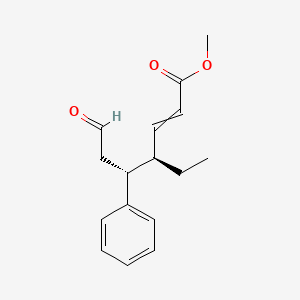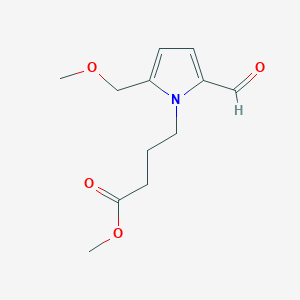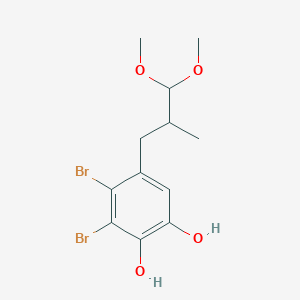
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- is a synthetic organic compound that belongs to the class of brominated benzenediols This compound is characterized by the presence of two bromine atoms and a 3,3-dimethoxy-2-methylpropyl group attached to the benzenediol core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The bromination can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired positions . The subsequent introduction of the 3,3-dimethoxy-2-methylpropyl group can be achieved through various alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce de-brominated derivatives .
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol, 3,4-dibromo-5-(2-methylpropyl)-: Similar structure but lacks the dimethoxy groups.
1,2-Benzenediol, 3,4-dibromo-5-(3,3-dimethoxypropyl)-: Similar structure but lacks the methyl group on the propyl chain.
Propiedades
Número CAS |
503609-22-1 |
|---|---|
Fórmula molecular |
C12H16Br2O4 |
Peso molecular |
384.06 g/mol |
Nombre IUPAC |
3,4-dibromo-5-(3,3-dimethoxy-2-methylpropyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H16Br2O4/c1-6(12(17-2)18-3)4-7-5-8(15)11(16)10(14)9(7)13/h5-6,12,15-16H,4H2,1-3H3 |
Clave InChI |
WSWTXZHEMKTFIU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=C(C(=C1Br)Br)O)O)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


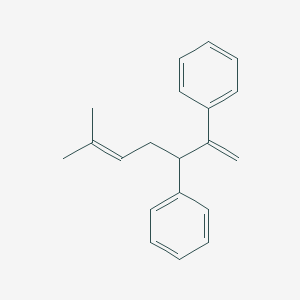
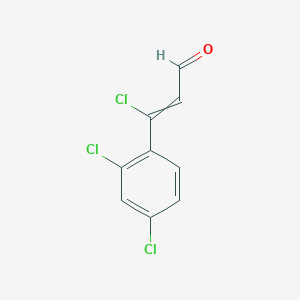
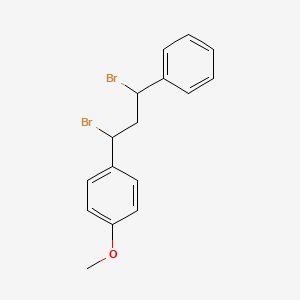
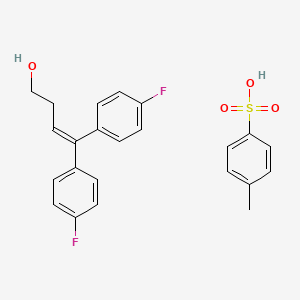
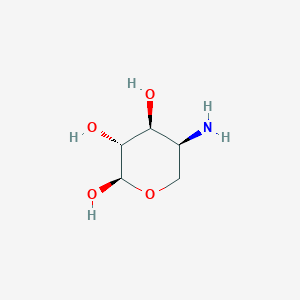
![(E)-1-(4-{[6-(Ethenyloxy)hexyl]oxy}phenyl)-2-(4-ethoxyphenyl)diazene](/img/structure/B14223293.png)
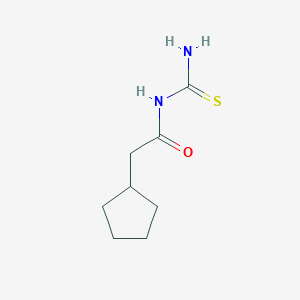
![4-[(Dimethoxyphosphorothioyl)oxy]benzoic acid](/img/structure/B14223306.png)

